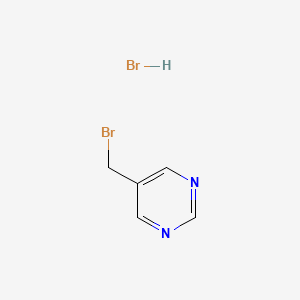

5-(Bromomethyl)pyrimidine hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(bromomethyl)pyrimidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2.BrH/c6-1-5-2-7-4-8-3-5;/h2-4H,1H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWNFVXTQYUWLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126230-76-0 | |

| Record name | Pyrimidine, 5-(bromomethyl)-, hydrobromide (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126230-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

5-(Bromomethyl)pyrimidine hydrobromide CAS number

An In-Depth Technical Guide to 5-(Bromomethyl)pyrimidine Hydrobromide (CAS No. 93224-07-8) for Advanced Synthesis Applications

Introduction

This compound is a heterocyclic organic compound of significant interest to the fields of medicinal chemistry and drug development. Identified by its CAS number 93224-07-8, this reagent serves as a versatile synthetic building block.[1][2][3][4] Its structure incorporates the pyrimidine core, a privileged scaffold found in numerous FDA-approved drugs and biologically active molecules, combined with a highly reactive bromomethyl group.[5][6] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its properties, synthesis, reactivity, applications, and safe handling protocols, grounded in established scientific principles and field-proven insights. The hydrobromide salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.[1]

Section 1: Physicochemical Properties and Characterization

The utility of this compound in a laboratory setting is defined by its distinct chemical and physical properties. As a salt, it typically presents as a stable, crystalline solid, which is advantageous for accurate weighing and handling compared to its freebase form.[1]

Key Properties Summary

| Property | Value | Source(s) |

| CAS Number | 93224-07-8 | [1][2][3] |

| Molecular Formula | C₅H₆Br₂N₂ | [1][2][3] |

| Molecular Weight | 253.92 g/mol | [1][2][3] |

| IUPAC Name | 5-(bromomethyl)pyrimidine;hydrobromide | [1][2] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

The core of its reactivity lies in the C-Br bond of the bromomethyl group. This carbon is analogous to a benzylic carbon, making it highly susceptible to nucleophilic attack. The pyrimidine ring, being an electron-withdrawing system, further activates this position for substitution reactions. The hydrobromide salt form ensures that the pyrimidine nitrogens are protonated, increasing its solubility in protic solvents which are often used for nucleophilic substitution reactions.

Section 2: Synthesis Methodologies

The synthesis of this compound is typically achieved through a multi-step process starting from more common pyrimidine derivatives. The key transformation is the introduction of the bromomethyl group, which can be accomplished via bromination of a 5-methylpyrimidine precursor.

General Synthesis Workflow

The process generally involves two key stages: the bromination of the methyl group at the 5-position of the pyrimidine ring, followed by salt formation with hydrobromic acid.

Caption: General workflow for the synthesis of this compound.

Protocol 1: Laboratory-Scale Synthesis

This protocol describes a representative method for the synthesis of this compound from 5-methylpyrimidine.

Causality: The choice of N-Bromosuccinimide (NBS) as a brominating agent and Azobisisobutyronitrile (AIBN) as a radical initiator is critical. This combination allows for selective bromination of the allylic/benzylic-like methyl group with minimal side reactions on the pyrimidine ring itself. The subsequent treatment with hydrobromic acid not only provides the desired salt but also helps in the purification process by precipitating the product.

Step-by-Step Methodology:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 5-methylpyrimidine (1 equivalent) in a suitable solvent like carbon tetrachloride or acetonitrile.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of Azobisisobutyronitrile (AIBN) (0.05 equivalents) to the solution.

-

Initiation and Reflux: Heat the mixture to reflux (approx. 80-85°C) using a heating mantle. The reaction can be initiated by shining a UV lamp on the flask. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Workup (Freebase): Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Salt Formation: Concentrate the organic layer under reduced pressure to obtain the crude 5-(bromomethyl)pyrimidine freebase. Dissolve this crude product in a minimal amount of diethyl ether.

-

Precipitation: Slowly add a 48% aqueous solution of hydrobromic acid (HBr) (1.2 equivalents) dropwise with vigorous stirring. A precipitate will form.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a crystalline solid.

Modern Advancements: For large-scale and more efficient synthesis, flow chemistry approaches have been developed. A study on the synthesis of a rosuvastatin precursor demonstrated that flow photochemical bromination significantly increases productivity and product purity, reducing reaction times from hours to minutes.[7]

Section 3: Core Reactivity and Mechanistic Insights

The primary utility of this compound stems from its reactivity as an alkylating agent. The bromomethyl group is an excellent electrophile, readily participating in nucleophilic substitution reactions.

Mechanism: Nucleophilic Substitution (Sₙ2)

The reaction typically proceeds via an Sₙ2 mechanism, where a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion in a single, concerted step.

Caption: Generalized Sₙ2 mechanism for the reaction of 5-(Bromomethyl)pyrimidine.

The high reactivity is attributed to the stabilization of the transition state by the adjacent π-system of the pyrimidine ring, similar to a benzylic halide. This allows for efficient reactions with a wide range of soft and hard nucleophiles.

Section 4: Applications in Drug Development & Medicinal Chemistry

This compound is a key intermediate for introducing the pyrimidine-5-ylmethyl moiety into target molecules, a common strategy in the development of novel therapeutics.[1] Pyrimidine-based drugs have shown efficacy across numerous areas including oncology, immunology, and anti-infectives.[5][6]

Protocol 2: Representative Application - O-Alkylation of a Phenol

This protocol outlines a general procedure for the synthesis of a pyrimidinyl-methyl ether, a common structural motif in drug candidates.

Self-Validating System: The protocol includes a basic workup with an aqueous wash. The success of this step (i.e., clean phase separation and removal of inorganic salts) provides immediate validation that the reaction has proceeded and that the base has been neutralized. The final purification by column chromatography provides a pure compound, whose structure can be unequivocally confirmed by NMR and MS, thus validating the entire process.

Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask, dissolve the phenolic starting material (1 equivalent) and potassium carbonate (K₂CO₃) (2-3 equivalents) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

-

Addition of Alkylating Agent: Add this compound (1.1 equivalents) to the stirred suspension at room temperature.

-

Reaction: Heat the mixture to 50-70°C and monitor by TLC until the starting material is consumed (typically 4-12 hours).

-

Quenching and Extraction: Cool the reaction to room temperature and pour it into a separatory funnel containing water. Extract the aqueous phase three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with water and then brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ether product.

Versatility in Synthesis

The reagent's utility extends to a wide array of nucleophiles, enabling the synthesis of diverse compound libraries for screening.

| Nucleophile Type | Reagent Example | Product Class |

| Oxygen | Phenol, Alcohol | Aryl / Alkyl Ethers |

| Nitrogen | Amine, Aniline, Imidazole | Secondary / Tertiary Amines |

| Sulfur | Thiol, Thiophenol | Thioethers |

| Carbon | Malonate Ester, Cyanide | C-C Bonded Derivatives |

Section 5: Safety, Handling, and Storage

Due to its reactivity, this compound must be handled with appropriate care. It is classified as a hazardous substance.

GHS Hazard Information

| Category | Code | Statement |

| Signal Word | Danger | |

| Acute Toxicity | H302+H312 | Harmful if swallowed or in contact with skin |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage |

(Source: Sigma-Aldrich Safety Data Sheet)[2]

Safe Handling Protocol

-

Engineering Controls: Handle only inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield at all times.

-

Dispensing: Weigh the solid compound in the fume hood. Avoid creating dust. Use appropriate tools (spatula) and clean them immediately after use.

-

Spill Management: In case of a small spill, decontaminate the area with a suitable agent and absorb with an inert material (e.g., vermiculite). For larger spills, evacuate the area and follow institutional emergency procedures.

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Storage and Stability

Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator at 2-8°C.[2] This prevents degradation from moisture and atmospheric oxygen, ensuring its reactivity and purity are maintained over time.

Conclusion

This compound is a high-value reagent for chemical synthesis, offering a reliable route to introduce the pyrimidine-5-ylmethyl scaffold into novel molecules. Its well-defined reactivity, primarily through Sₙ2 displacement, allows for predictable and efficient bond formation. By understanding its physicochemical properties and adhering to strict safety protocols, researchers can effectively leverage this compound to advance drug discovery programs and explore new chemical space.

References

- 1. evitachem.com [evitachem.com]

- 2. This compound | 93224-07-8 [sigmaaldrich.com]

- 3. This compound 97.00% | CAS: 93224-07-8 | AChemBlock [achemblock.com]

- 4. 93224-07-8|this compound|BLD Pharm [bldpharm.com]

- 5. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. aksci.com [aksci.com]

5-(Bromomethyl)pyrimidine Hydrobromide: A Strategic Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Bromomethyl)pyrimidine hydrobromide is a highly reactive and versatile chemical intermediate that has become indispensable in medicinal chemistry and organic synthesis. Its structure, featuring an electrophilic bromomethyl group attached to a biologically significant pyrimidine core, makes it a strategic building block for introducing the pyrimidine moiety into complex molecular architectures. This guide provides a comprehensive technical overview of its structure, nomenclature, synthesis, and applications, with a focus on the practical insights and causal reasoning required for its effective use in a research and development setting. Protocols are presented as self-validating systems, grounded in established chemical principles and supported by authoritative references.

Core Chemical Identity: Structure and Nomenclature

A precise understanding of a reagent's structure is the foundation of its application. This compound is an organic salt, not a neutral molecule, a distinction critical for understanding its stability, solubility, and handling.

Molecular Structure

The compound consists of a cationic component and a bromide counter-anion.

-

Cationic Component : A pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is substituted at the 5-position with a bromomethyl (-CH₂Br) group. One of the ring's nitrogen atoms is protonated, bearing a positive charge.

-

Anionic Component : A bromide ion (Br⁻) balances the positive charge of the protonated pyrimidine ring.

This salt form enhances the compound's stability and often improves its handling characteristics compared to the free base, 5-(bromomethyl)pyrimidine.[1]

IUPAC Nomenclature and Key Identifiers

The systematic IUPAC name for this salt is 5-(bromomethyl)pyrimidine;hydrobromide .[1][2] The neutral parent molecule is named 5-(bromomethyl)pyrimidine.[3] It is crucial to use the correct nomenclature and CAS number to ensure the procurement of the appropriate reagent.

| Identifier | Value | Source |

| IUPAC Name | 5-(bromomethyl)pyrimidine;hydrobromide | [1][2] |

| CAS Number | 93224-07-8 | [1][2] |

| Molecular Formula | C₅H₆Br₂N₂ | [1][2] |

| Molecular Weight | 253.92 g/mol | [1] |

| SMILES | C1=C(C=NC=N1)CBr.Br | [1] |

Synthesis and Purification: A Validated Protocol

The reliable synthesis of high-purity this compound is paramount for its successful application in multi-step synthetic campaigns. The most common and robust laboratory method involves the free-radical bromination of 5-methylpyrimidine, followed by treatment with hydrobromic acid to precipitate the stable salt.[1]

Synthetic Workflow Overview

The synthesis can be logically divided into four key stages: preparation, reaction, work-up, and purification. Each stage has critical parameters that directly influence the yield and purity of the final product.

References

An In-Depth Technical Guide to the Electrophilic Nature of the Bromomethyl Group in Pyrimidines: A Keystone for Synthetic Versatility in Drug Discovery

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] The strategic functionalization of this privileged heterocycle is paramount in the development of novel drugs. Among the various activating groups, the bromomethyl moiety stands out for its exceptional utility as a reactive handle. This technical guide provides an in-depth exploration of the electrophilic nature of the bromomethyl group when attached to a pyrimidine ring. We will dissect the underlying electronic principles governing its reactivity, detail its mechanistic pathways in nucleophilic substitution reactions, and present field-proven protocols. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the synthetic power of bromomethyl pyrimidines in their programs.

The Electronic Landscape: Why the Bromomethyl Pyrimidine is a Potent Electrophile

To understand the reactivity of a bromomethyl pyrimidine, one must first appreciate the electronic character of the pyrimidine ring itself. As a 1,3-diazine, the pyrimidine ring is an electron-deficient (π-deficient) aromatic system due to the presence of two electronegative nitrogen atoms.[3][4] This inherent electron-withdrawing nature is the critical factor that dictates the electrophilicity of an attached bromomethyl group.

The two ring nitrogen atoms exert a powerful inductive effect, pulling electron density away from the ring carbons and, by extension, from the exocyclic methylene (-CH₂-) carbon of the bromomethyl group.[5] This effect significantly enhances the partial positive charge (δ+) on the methylene carbon, making it a highly attractive target for electron-rich species (nucleophiles).

This situation creates a "benzylic-like" carbon atom, but with heightened reactivity. While a standard benzyl bromide is a good electrophile, the pyrimidylmethyl bromide is often superior due to the stronger electron-withdrawing capacity of the diazine ring compared to a simple benzene ring. This enhanced electrophilicity is the cornerstone of its synthetic utility.[5]

The Primary Reaction Pathway: A Deep Dive into the Sₙ2 Mechanism

The core reactivity of bromomethyl pyrimidines is overwhelmingly dominated by the bimolecular nucleophilic substitution (Sₙ2) mechanism.[5][6] This pathway involves a single, concerted step where a nucleophile attacks the electrophilic methylene carbon at the same time as the bromide leaving group departs.[7][8]

Caption: Sₙ2 Mechanism on a Bromomethyl Pyrimidine.

Causality Behind the Sₙ2 Predominance:

-

Steric Accessibility: The electrophilic carbon is a primary carbon (part of a -CH₂Br group), which is sterically unhindered. This allows for easy "backside attack" by the nucleophile, a key requirement for the Sₙ2 pathway.[7]

-

Leaving Group Ability: The bromide ion (Br⁻) is an excellent leaving group, as it is the conjugate base of a strong acid (HBr) and can stabilize the negative charge.

-

Carbocation Instability: The alternative Sₙ1 pathway, which involves the formation of a carbocation intermediate, is highly disfavored. A primary carbocation is inherently unstable, and the adjacent electron-withdrawing pyrimidine ring would further destabilize any positive charge on the methylene carbon.

This reliable and predictable Sₙ2 reactivity makes bromomethyl pyrimidines ideal synthons for introducing the pyrimidine core into a target molecule.

Synthetic Applications in Drug Development

The true value of bromomethyl pyrimidines is realized in their application as versatile building blocks for complex, biologically active molecules.[1][6] Their ability to react with a wide range of nucleophiles allows for the facile construction of C-N, C-O, C-S, and C-C bonds.

Case Study: A Critical Intermediate in Rosuvastatin Synthesis

A prominent real-world example is the use of 5-(Bromomethyl)-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine. This complex molecule serves as a critical intermediate in the multi-step synthesis of Rosuvastatin, a widely prescribed statin for lowering cholesterol. In this context, the highly reactive bromomethyl group is instrumental in forming a key carbon-carbon bond required to build the final drug structure. The precise and predictable reactivity of this group is essential for the efficiency and yield of the overall synthesis.

Building Blocks for Kinase Inhibitors

The pyrimidine ring is a well-established scaffold for kinase inhibitors, a major class of anticancer drugs.[1][9] The synthesis of these inhibitors often involves the reaction of a halomethylpyrimidine precursor with an appropriate amine nucleophile to build the core structure of the drug.[5]

Caption: General Synthetic Workflow Using Bromomethyl Pyrimidines.

Summary of Common Nucleophilic Reactions

The table below summarizes common transformations, highlighting the versatility of the bromomethyl pyrimidine electrophile.

| Nucleophile Class | Nucleophile Example | Base (Typical) | Solvent (Typical) | Bond Formed | Product Class |

| Nitrogen | Primary/Secondary Amine (R₂NH) | K₂CO₃, Et₃N, DIPEA | DMF, EtOH, MeCN | C-N | Aminomethyl pyrimidine |

| Sulfur | Thiol/Thiophenol (RSH) | K₂CO₃, NaH | DMF, EtOH | C-S | Thioether |

| Oxygen | Alcohol/Phenol (ROH) | K₂CO₃, NaH | Acetonitrile, DMF | C-O | Ether |

| Carbon | Malonate Ester Anion | NaOEt, NaH | THF, EtOH | C-C | Substituted Propanoate |

Field-Proven Experimental Protocol: Synthesis of a 2-(Aminomethyl)pyrimidine Derivative

This protocol provides a self-validating, step-by-step methodology for a typical Sₙ2 reaction between a bromomethyl pyrimidine and an amine, a common transformation in medicinal chemistry.[5][6]

Objective: To synthesize N-benzyl-1-(pyrimidin-2-yl)methanamine from 2-(bromomethyl)pyrimidine and benzylamine.

Materials:

-

2-(Bromomethyl)pyrimidine (1.0 eq.)

-

Benzylamine (1.2 eq.)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)

-

Acetonitrile (MeCN), anhydrous (approx. 0.1 M concentration of starting material)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

TLC mobile phase (e.g., 30% EtOAc in Hexanes - to be optimized)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-(bromomethyl)pyrimidine (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

-

Solvent Addition: Add anhydrous acetonitrile via syringe to the flask.

-

Nucleophile Addition: Add benzylamine (1.2 eq.) dropwise to the stirred suspension at room temperature.

-

Causality Note: Using a slight excess of the amine helps drive the reaction to completion. Potassium carbonate acts as a non-nucleophilic base to neutralize the HBr formed during the reaction, preventing protonation of the amine nucleophile.[10]

-

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC every 30-60 minutes.

-

Self-Validation: Compare the reaction mixture spot to the starting material spots. The reaction is complete upon the disappearance of the limiting reagent (bromomethyl pyrimidine).

-

-

Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ solution (1x) and brine (1x).

-

Causality Note: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 40% ethyl acetate in hexanes) to yield the pure N-benzyl-1-(pyrimidin-2-yl)methanamine.

Challenges and Strategic Considerations

While robust, reactions with bromomethyl pyrimidines are not without potential pitfalls.

-

Over-alkylation: Primary amines can potentially undergo double alkylation, though this is often minimized by controlling stoichiometry and reaction conditions.

-

Competing SₙAr: Under harsh conditions (very strong nucleophiles, high heat), nucleophilic aromatic substitution (SₙAr) directly on the pyrimidine ring (typically at the C2, C4, or C6 positions) can be a competing pathway, though Sₙ2 at the bromomethyl group is kinetically favored.[3][11]

-

Stability: Bromomethyl pyrimidines can be lachrymatory and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. They may have limited long-term stability and should be stored under inert gas in a cool, dark place.

Conclusion

The bromomethyl group is a powerful activating moiety that imparts significant and predictable electrophilic character to the exocyclic carbon when attached to a pyrimidine ring. This reactivity, governed primarily by the Sₙ2 mechanism, provides a reliable and versatile tool for synthetic chemists. Its successful application in the synthesis of blockbuster drugs like Rosuvastatin and its widespread use in the development of kinase inhibitors underscore its importance.[9] By understanding the electronic principles, reaction mechanisms, and practical protocols detailed in this guide, researchers in drug discovery can confidently and effectively employ bromomethyl pyrimidines to construct novel and complex molecular architectures, accelerating the journey from concept to clinical candidate.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bhu.ac.in [bhu.ac.in]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to the Stability and Storage of 5-(Bromomethyl)pyrimidine Hydrobromide

This guide provides an in-depth technical analysis of the stability and optimal storage conditions for 5-(Bromomethyl)pyrimidine hydrobromide, a critical reagent for researchers, scientists, and professionals in drug development. By understanding the chemical vulnerabilities of this compound, you can ensure its integrity, leading to more reliable and reproducible experimental outcomes.

Introduction: The Role and Reactivity of this compound

This compound is a key building block in organic synthesis, particularly in the pharmaceutical industry. Its utility stems from the highly reactive bromomethyl group attached to the pyrimidine ring. This electrophilic center is susceptible to nucleophilic substitution, allowing for the facile introduction of the pyrimidine moiety into a wide range of molecular scaffolds.[1] The hydrobromide salt form enhances the compound's solubility and stability in certain solvent systems.[1]

However, the very reactivity that makes this compound a valuable synthetic intermediate also renders it susceptible to degradation if not handled and stored correctly. This guide will elucidate the factors governing its stability and provide actionable protocols to maintain its quality.

Chemical Stability and Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to hydrolysis and nucleophilic attack. While generally stable under standard laboratory conditions, its integrity can be compromised by exposure to moisture, high temperatures, and incompatible chemical environments.[1]

Hydrolysis: The Primary Degradation Route

The most significant degradation pathway for this compound is hydrolysis. The presence of water, even atmospheric moisture, can lead to the nucleophilic substitution of the bromide with a hydroxyl group, yielding 5-(Hydroxymethyl)pyrimidine.

Proposed Hydrolysis Mechanism:

-

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group.

-

Transition State: A trigonal bipyramidal transition state is formed.

-

Leaving Group Departure: The bromide ion departs, and a proton is lost from the attacking water molecule, resulting in the formation of 5-(Hydroxymethyl)pyrimidine.

This process is accelerated by elevated temperatures and basic conditions. The hydrobromide salt provides a slightly acidic environment, which can help to slow the rate of hydrolysis compared to the free base form of 5-(bromomethyl)pyrimidine.

Thermal and Photochemical Decomposition

While specific data on the thermal decomposition of this compound is limited, analogous bromomethyl-substituted heterocyclic compounds can undergo decomposition at elevated temperatures.[2] Potential thermal degradation products could include polymeric materials or compounds resulting from intermolecular reactions.

Photochemical degradation is also a consideration, as UV radiation can promote the formation of radical species, leading to undesired side reactions and decomposition.[3]

Recommended Storage and Handling Conditions

To mitigate degradation and ensure the long-term viability of this compound, strict adherence to proper storage and handling protocols is essential.

Storage Conditions

The following table summarizes the recommended storage conditions based on supplier safety data sheets and an understanding of the compound's chemical nature.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C[4][5] | Reduces the rate of potential degradation reactions, including hydrolysis and thermal decomposition. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen)[4][6] | Minimizes exposure to atmospheric moisture and oxygen, thereby preventing hydrolysis and potential oxidative degradation. |

| Light Exposure | Store in a dark place[6] | Protects the compound from potential photochemical degradation. |

| Moisture | Keep away from moisture; store in a dry place[6][7] | Prevents hydrolysis, which is the primary degradation pathway. |

| Container | Tightly sealed container[6][8][9] | Prevents the ingress of moisture and air. |

Safe Handling Protocol

Due to its hazardous nature, appropriate personal protective equipment (PPE) and handling procedures are mandatory.[10]

Experimental Protocol: Safe Handling and Dispensing

-

Preparation:

-

Ensure a calibrated and certified chemical fume hood is used for all manipulations.

-

Wear appropriate PPE: chemical splash goggles, a face shield, flame-resistant laboratory coat, and chemical-resistant gloves (nitrile gloves are suitable for short-term contact).[10]

-

Have an emergency eyewash station and safety shower readily accessible.

-

-

Equilibration:

-

Before opening, allow the container of this compound to equilibrate to room temperature inside a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

-

Dispensing:

-

Perform all weighing and dispensing operations within the chemical fume hood.

-

Use clean, dry spatulas and weighing vessels.

-

Work quickly to minimize the exposure of the compound to the atmosphere.

-

-

Post-Handling:

-

Securely seal the container immediately after use, preferably under a blanket of inert gas.

-

Clean any spills promptly with an inert absorbent material.

-

Dispose of contaminated materials (e.g., gloves, weighing paper) in a designated hazardous waste container.[10]

-

Visualizing the Handling Workflow

The following diagram illustrates the critical steps for the safe and effective handling of this compound to maintain its stability.

Caption: Workflow for maintaining the stability of this compound.

Conclusion

The stability of this compound is intrinsically linked to its high reactivity, a feature that makes it a valuable synthetic tool. By understanding its primary degradation pathway—hydrolysis—and implementing stringent storage and handling protocols, researchers can ensure the compound's integrity. Storing the compound at 2-8°C under an inert, dry atmosphere and in the dark, coupled with careful handling to minimize exposure to moisture, are the cornerstones of preserving its quality and achieving reliable scientific results.

References

- 1. Buy this compound (EVT-1667298) | 93224-07-8 [evitachem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 93224-07-8|this compound|BLD Pharm [bldpharm.com]

- 5. This compound,93224-07-8-Amadis Chemical [amadischem.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. chemscene.com [chemscene.com]

- 8. echemi.com [echemi.com]

- 9. kishida.co.jp [kishida.co.jp]

- 10. benchchem.com [benchchem.com]

Navigating the Synthesis and Formulation of 5-(Bromomethyl)pyrimidine Hydrobromide: An In-depth Technical Guide to its Solubility Profile

For Immediate Release

[CITY, State, December 31, 2025] – In the intricate landscape of pharmaceutical research and drug development, a profound understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among these, solubility stands as a critical determinant of a compound's synthetic utility, formulation feasibility, and ultimate bioavailability. This technical guide offers an in-depth exploration of the solubility of 5-(Bromomethyl)pyrimidine hydrobromide, a key building block in the synthesis of a variety of bioactive molecules. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the compound's solubility in various organic solvents, the underlying principles governing its solubility, and a detailed protocol for its empirical determination.

Introduction: The Pivotal Role of Solubility in Pyrimidine Chemistry

This compound (C₅H₆Br₂N₂) is a reactive intermediate widely employed in medicinal chemistry for the introduction of the pyrimidine moiety into target molecules. Its utility stems from the electrophilic nature of the bromomethyl group, which readily participates in nucleophilic substitution reactions. However, the efficiency of these synthetic transformations and the subsequent purification and formulation of pyrimidine-containing compounds are intrinsically linked to the solubility of this hydrobromide salt. Poor solubility can lead to challenges in reaction kinetics, product isolation, and the development of suitable dosage forms. Conversely, a well-characterized solubility profile empowers chemists to select optimal solvent systems, enhancing reaction yields, simplifying purification processes, and facilitating formulation strategies. This guide serves as a foundational resource for leveraging the solubility characteristics of this compound to streamline drug discovery and development workflows.

Physicochemical Properties Influencing Solubility

The solubility of this compound is governed by a combination of its structural features and the properties of the solvent. As a hydrobromide salt, its ionic nature significantly influences its behavior in different solvent environments.

| Property | Value | Source |

| Molecular Formula | C₅H₆Br₂N₂ | [1][2] |

| Molecular Weight | 253.92 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [1] |

| Ionic Nature | As a hydrobromide salt, it possesses significant ionic character. | [1] |

The pyrimidine ring, with its two nitrogen atoms, contributes to the molecule's polarity and potential for hydrogen bonding. The presence of the bromine atom and the hydrobromide counter-ion further enhances its polar nature. Consequently, the compound is anticipated to exhibit greater solubility in polar solvents capable of solvating the ionic species.

Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively published in peer-reviewed literature, qualitative information from suppliers and related studies provides valuable insights. The compound is generally described as being soluble in polar solvents such as water and alcohols.[1] This is consistent with its ionic character as a hydrobromide salt.

For synthetic applications, the choice of solvent is critical. For instance, aprotic solvents like dichloromethane (DCM) have been used to facilitate high conversion in bromination reactions due to the enhanced solubility of hydrogen bromide gas, though product isolation can be challenging.[1] Mixtures of tetrahydrofuran (THF) and ethanol have proven effective for the crystallization of hydrobromide salts directly from reaction mixtures.[1]

The following table provides a qualitative and context-based summary of the solubility of this compound in various solvents:

| Solvent Class | Solvent | Qualitative Solubility/Application Notes |

| Polar Protic | Water | Soluble, due to its ionic nature.[1] The hydrobromide salt form enhances aqueous solubility and stability.[1] |

| Methanol | Expected to be soluble. Studies on other pyrimidine derivatives show good solubility in methanol.[3] | |

| Ethanol | Soluble. Often used in combination with other solvents for crystallization.[1] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Likely soluble. |

| N,N-Dimethylformamide (DMF) | Likely soluble. For some pyrimidine derivatives, the order of solubility is DMF > methanol.[4][5] | |

| Acetone | Used for final recrystallization with high recovery, suggesting moderate to good solubility.[1] | |

| Acetonitrile | Likely soluble. | |

| Nonpolar/Weakly Polar | Dichloromethane (DCM) | Used in synthesis, suggesting some degree of solubility, particularly for the free base or during reaction.[1] |

| Ethyl Acetate | Considered a medium-polarity solvent where optimal solubility is predicted based on partition coefficient calculations. | |

| Tetrahydrofuran (THF) | Used in combination with ethanol for crystallization.[1] |

It is important to note that for many pyrimidine derivatives, solubility is observed to increase with temperature.[4][5][6][7]

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

To ensure the accuracy and reproducibility of solubility data, a robust experimental protocol is essential. The following section outlines a detailed, step-by-step methodology for determining the thermodynamic (equilibrium) solubility of this compound, based on the widely accepted shake-flask method.[8]

Principle

The shake-flask method involves equilibrating an excess amount of the solid compound with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined analytically. This provides the thermodynamic solubility, which represents the true equilibrium solubility.[8]

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetone, acetonitrile, dichloromethane, ethyl acetate) of appropriate purity

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Experimental workflow for determining the thermodynamic solubility of this compound.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Accurately add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours. Preliminary studies may be necessary to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a moderate speed to pellet the remaining solid.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the clear filtrate with a suitable solvent (often the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a calibration curve by analyzing a series of standard solutions of this compound of known concentrations.

-

Use the calibration curve to determine the concentration of the compound in the diluted sample.

-

Calculate the original solubility in the solvent, taking into account the dilution factor.

-

Considerations for pH-Dependent Solubility

As this compound is a salt, its aqueous solubility is likely to be influenced by pH. To determine the pH-solubility profile, the above protocol should be repeated using a series of buffered aqueous solutions across a relevant pH range (e.g., pH 1.2 to 7.4), as recommended by guidelines for biopharmaceutical classification.[9]

Influence of Solvent Properties on Solubility: A Deeper Dive

The solubility of a solute in a given solvent is a complex interplay of intermolecular forces. The principle of "like dissolves like" provides a useful framework for understanding the solubility of this compound.

Caption: Relationship between the properties of this compound and solvent types, predicting solubility.

-

Polar Protic Solvents (e.g., Water, Alcohols): These solvents have high dielectric constants and are capable of hydrogen bonding. They are highly effective at solvating both the pyrimidinium cation and the bromide anion through ion-dipole interactions and hydrogen bonding, leading to high solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents also possess high dielectric constants and can effectively solvate the cation through dipole-dipole interactions. However, their ability to solvate the anion is less pronounced compared to protic solvents. Nevertheless, good solubility is generally expected.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and lack the ability to form strong interactions with the ionic compound. Consequently, the solubility of this compound in nonpolar solvents is expected to be very low.

Safety, Handling, and Storage

This compound is a reactive and potentially hazardous compound. Adherence to strict safety protocols is mandatory.

-

Hazard Identification: The compound is harmful if swallowed or in contact with skin, and it can cause severe skin burns and eye damage.[]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and acids.[1] Storage under an inert atmosphere at 2-8°C is recommended.[][11]

-

Stability: The compound is generally stable under standard laboratory conditions but may decompose upon exposure to strong bases or acids.[1]

Conclusion

A comprehensive understanding of the solubility of this compound is indispensable for its effective use in organic synthesis and pharmaceutical development. Its nature as a hydrobromide salt dictates a preference for polar solvents, a characteristic that can be strategically exploited to optimize reaction conditions, facilitate purification, and guide formulation design. The experimental protocol detailed in this guide provides a robust framework for obtaining reliable and reproducible solubility data, empowering researchers to make informed decisions and accelerate their research and development endeavors. As with any reactive chemical, a commitment to safety and proper handling is paramount.

References

- 1. Buy this compound (EVT-1667298) | 93224-07-8 [evitachem.com]

- 2. This compound 97.00% | CAS: 93224-07-8 | AChemBlock [achemblock.com]

- 3. One moment, please... [revroum.lew.ro]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 8. benchchem.com [benchchem.com]

- 9. who.int [who.int]

- 11. This compound | 93224-07-8 [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Biologically Active Compounds using 5-(Bromomethyl)pyrimidine Hydrobromide

Introduction: The Pyrimidine Scaffold and the Versatility of 5-(Bromomethyl)pyrimidine Hydrobromide

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural and synthetic molecules with a broad spectrum of biological activities.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[2] This inherent biocompatibility, coupled with its synthetic tractability, makes the pyrimidine scaffold a privileged structure in drug discovery.[2] Pyrimidine derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[2]

Among the various functionalized pyrimidines, this compound stands out as a highly versatile and reactive building block. The presence of a bromomethyl group at the 5-position provides a reactive handle for introducing diverse molecular fragments through nucleophilic substitution reactions. This allows for the systematic exploration of chemical space and the generation of compound libraries for screening against various biological targets. This document provides detailed application notes and protocols for the synthesis of biologically active compounds, with a focus on kinase inhibitors, utilizing this compound as a key starting material.

Core Synthetic Strategy: Nucleophilic Substitution at the 5-Position

The primary synthetic utility of this compound lies in the reactivity of the bromomethyl group, which is an excellent electrophile. This enables facile nucleophilic substitution reactions with a wide range of nucleophiles, including those based on nitrogen, sulfur, and oxygen. The general reaction scheme involves the displacement of the bromide ion by a nucleophile, leading to the formation of a new carbon-nucleophile bond and affording a diverse array of 5-substituted pyrimidine derivatives.

The choice of base and solvent is critical for the success of these reactions. A non-nucleophilic base is typically employed to neutralize the hydrobromide salt of the starting material and to scavenge the hydrogen bromide generated during the reaction. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃). The solvent is generally a polar aprotic solvent, such as dimethylformamide (DMF), acetonitrile (ACN), or tetrahydrofuran (THF), which can effectively solvate the reactants and facilitate the substitution reaction.

dot

Figure 1: General workflow for nucleophilic substitution reactions.

Application in Kinase Inhibitor Synthesis

Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][3] The pyrimidine scaffold has been extensively utilized in the design of kinase inhibitors due to its ability to mimic the adenine ring of ATP and form key hydrogen bonding interactions within the kinase active site.[4] this compound serves as a valuable precursor for the synthesis of potent and selective kinase inhibitors targeting various kinases, including p38 MAP kinase and JNK.

Synthesis of Pyrimidine-Based p38 MAP Kinase Inhibitors

p38 mitogen-activated protein (MAP) kinases are key regulators of inflammatory cytokine production and are implicated in various inflammatory diseases.[5] The synthesis of p38 inhibitors often involves the introduction of a substituted arylthio or arylamino moiety at the 5-position of the pyrimidine ring.

Protocol 1: Synthesis of a 5-(Arylthiomethyl)pyrimidine Derivative

This protocol describes the synthesis of a pyrimidine-based p38 MAP kinase inhibitor scaffold via a nucleophilic substitution reaction with a substituted thiophenol.

Materials:

-

This compound

-

4-Fluorothiophenol

-

Triethylamine (TEA)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add triethylamine (2.2 eq) at room temperature and stir for 10 minutes.

-

Add a solution of 4-fluorothiophenol (1.1 eq) in DMF to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 5-((4-fluorophenyl)thiomethyl)pyrimidine.

Expected Outcome:

This protocol typically yields the desired product in good to excellent yields (70-90%). The final product can be further functionalized to generate a library of potential p38 MAP kinase inhibitors.

dot

Figure 2: Workflow for the synthesis of a 5-(Arylthiomethyl)pyrimidine.

Synthesis of Pyrimidine-Based JNK Inhibitors

c-Jun N-terminal kinases (JNKs) are another family of MAP kinases involved in stress responses, apoptosis, and inflammation. The development of selective JNK inhibitors is a promising therapeutic strategy for various diseases.

Protocol 2: Synthesis of a 5-(Pyrazolylaminomethyl)pyrimidine Derivative

This protocol outlines the synthesis of a JNK inhibitor scaffold through the reaction of this compound with a substituted aminopyrazole.

Materials:

-

This compound

-

3-Amino-5-methylpyrazole

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a suspension of this compound (1.0 eq) and potassium carbonate (3.0 eq) in acetonitrile, add 3-amino-5-methylpyrazole (1.2 eq).

-

Heat the reaction mixture to reflux (approximately 80 °C) and stir for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to dryness.

-

The crude product can be purified by crystallization or column chromatography if necessary to yield 5-(((5-methyl-1H-pyrazol-3-yl)amino)methyl)pyrimidine.

Expected Outcome:

This reaction typically provides the desired product in moderate to good yields (60-80%). The resulting compound can serve as a core structure for the development of potent JNK inhibitors.

Expanding the Chemical Diversity: Reactions with Other Nucleophiles

The versatility of this compound extends beyond the synthesis of kinase inhibitors. It can be reacted with a wide range of nucleophiles to generate diverse libraries of compounds for various biological applications.

Synthesis of Pyrimidine-Based Ethers

Reaction with substituted phenols provides access to pyrimidine-based ethers, which are also found in various biologically active molecules.

Protocol 3: Synthesis of a 5-(Aryloxymethyl)pyrimidine Derivative

This protocol describes the synthesis of a pyrimidine ether via a Williamson ether synthesis-type reaction.

Materials:

-

This compound

-

4-Methoxyphenol

-

Cesium carbonate (Cs₂CO₃)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-methoxyphenol (1.1 eq) in DMF, add cesium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.

-

Heat the reaction to 60 °C and stir for 8-12 hours. Monitor the reaction by TLC.

-

Cool the reaction to room temperature, pour into water, and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to afford 5-((4-methoxyphenoxy)methyl)pyrimidine.

Expected Outcome:

This protocol generally provides the desired ether in good yields (65-85%).

Data Summary

| Protocol | Product Class | Nucleophile | Typical Yield (%) | Potential Biological Target |

| 1 | Thioether | 4-Fluorothiophenol | 70-90 | p38 MAP Kinase |

| 2 | Secondary Amine | 3-Amino-5-methylpyrazole | 60-80 | JNK |

| 3 | Ether | 4-Methoxyphenol | 65-85 | Various (e.g., GPCRs) |

Conclusion and Future Directions

This compound is a powerful and versatile reagent for the synthesis of a wide range of biologically active compounds. The straightforward nucleophilic substitution chemistry allows for the rapid generation of diverse molecular scaffolds. The protocols outlined in this document provide a solid foundation for researchers in drug discovery and medicinal chemistry to explore the vast chemical space accessible from this starting material. Future work could involve expanding the range of nucleophiles, including more complex heterocyclic systems and functionalized alkylamines, to generate novel compounds with unique pharmacological profiles. Furthermore, the application of high-throughput synthesis and screening technologies in conjunction with these protocols could accelerate the discovery of new therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Rational Design and Synthesis of Diverse Pyrimidine Molecules Bearing Sulfonamide Moiety as Novel ERK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 5-substituted-N-arylpyridazinones as inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Validated Protocol for the Synthesis of a Key Rosuvastatin Precursor via Selective Bromination

Abstract

This application note provides a detailed, validated protocol for the synthesis of N-(4-(4-fluorophenyl)-5-(bromomethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide, a critical precursor in the manufacturing of Rosuvastatin. Rosuvastatin is a potent inhibitor of HMG-CoA reductase, widely prescribed for the treatment of hypercholesterolemia.[1][2][3] The described methodology focuses on the highly selective free-radical bromination of the 5-methylpyrimidine core, offering a robust and efficient route for researchers and drug development professionals. The protocol emphasizes the rationale behind key experimental choices, self-validating checkpoints, and troubleshooting guidance to ensure reproducibility and high yield.

Introduction: The Strategic Importance of the Pyrimidine Precursor

Statins are a class of lipid-lowering medications that have revolutionized the prevention of cardiovascular disease by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which is responsible for a rate-limiting step in cholesterol biosynthesis.[1][3] Rosuvastatin is a highly effective synthetic statin distinguished by its unique pyrimidine core, which contributes to its high efficacy and specific pharmacological profile.

The synthesis of Rosuvastatin is a multi-step process where the strategic coupling of the pyrimidine heterocycle with the chiral statin side chain is a pivotal transformation. One of the most common and industrially relevant methods for this coupling is the Wittig reaction.[4][5] This approach requires a pyrimidine moiety activated for olefination, making the target molecule of this protocol, N-(4-(4-fluorophenyl)-5-(bromomethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide , an exceptionally valuable precursor. The bromomethyl group serves as a chemical handle, readily converted into a phosphonium salt to facilitate the subsequent Wittig coupling.

This guide details a synthetic approach that avoids cryogenic conditions and expensive metal catalysts, focusing on a selective bromination of the corresponding 5-methylpyrimidine derivative.[6] This method is superior to many existing methodologies due to its efficiency and more favorable reaction conditions.[6]

Reaction Pathway and Mechanism

The core of this protocol is the selective bromination at the 5-position of the pyrimidine ring. This is achieved through a free-radical substitution mechanism using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.

Overall Synthetic Transformation

The reaction converts the readily available 5-methyl derivative into the desired 5-bromomethyl precursor.

Caption: Synthesis of the bromomethyl precursor via selective bromination.

Mechanistic Rationale

The high selectivity of this reaction is rooted in the principles of free-radical chemistry. The methyl group at the C5 position of the pyrimidine ring is analogous to a benzylic or allylic position. The initiation step, triggered by heat or UV light, decomposes the initiator (e.g., AIBN) to form free radicals. These radicals abstract a hydrogen atom from the C5-methyl group, generating a stabilized pyrimidine-methyl radical. This radical is stabilized by resonance with the aromatic pyrimidine ring, making it the preferentially formed radical intermediate. This intermediate then reacts with NBS to propagate the chain, yielding the desired bromomethyl product and a succinimidyl radical, which continues the cycle. The choice of a non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile is crucial as it favors the radical pathway and minimizes ionic side reactions.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Equipment

-

Reagents:

-

N-(4-(4-fluorophenyl)-6-isopropyl-5-methylpyrimidin-2-yl)-N-methylmethanesulfonamide (Starting Material, >98% purity)

-

N-Bromosuccinimide (NBS), recrystallized from water before use

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

-

Carbon Tetrachloride (CCl₄) or Acetonitrile (ACN), anhydrous

-

Dichloromethane (DCM), for extraction

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask (3-neck)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Nitrogen or Argon gas inlet

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Glassware for filtration and recrystallization

-

Step-by-Step Procedure

-

Reaction Setup:

-

Assemble a dry, 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure the system is under a slight positive pressure of inert gas.

-

To the flask, add the starting material, N-(4-(4-fluorophenyl)-6-isopropyl-5-methylpyrimidin-2-yl)-N-methylmethanesulfonamide (1.0 eq).

-

Add anhydrous carbon tetrachloride (or acetonitrile) to create a ~0.2 M solution.

-

Add N-Bromosuccinimide (NBS) (1.1 eq) and the radical initiator AIBN (0.1 eq). Expert Tip: Using freshly recrystallized NBS is critical to remove any residual bromine or acid that can cause undesired side reactions.

-

-

Reaction Execution:

-

Begin vigorous stirring and gently heat the mixture to reflux (approx. 77°C for CCl₄). A UV lamp or a standard incandescent bulb can be positioned near the flask to aid in radical initiation.[6]

-

Maintain the reaction at reflux for 2-4 hours.

-

Monitor the reaction progress using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase). The starting material spot should diminish and a new, lower Rf spot corresponding to the product should appear. Self-Validation: A key indicator of reaction completion is the disappearance of the starting material. The reaction should also be monitored for the formation of di-brominated by-products (a third spot), which can occur with prolonged reaction times or excess NBS.

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

The by-product, succinimide, will precipitate and can be removed by vacuum filtration. Wash the solid with a small amount of cold solvent.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with:

-

Saturated aqueous sodium thiosulfate solution (to quench any remaining bromine).

-

Saturated aqueous sodium bicarbonate solution (to remove any acidic by-products).

-

Brine.

-

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification:

-

The resulting crude product is typically an off-white solid or a pale yellow oil.

-

Purify the crude material by recrystallization from a suitable solvent system (e.g., isopropanol or an ethyl acetate/hexane mixture) to yield the pure N-(4-(4-fluorophenyl)-5-(bromomethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide as a white crystalline solid.

-

Quantitative Data and Characterization

| Parameter | Value | Rationale |

| Starting Material | 1.0 eq | Basis for stoichiometry |

| NBS | 1.1 eq | A slight excess ensures complete conversion while minimizing di-bromination. |

| AIBN | 0.1 eq | Catalytic amount is sufficient for initiation without generating excessive by-products. |

| Temperature | Reflux (~77°C for CCl₄) | Provides the thermal energy needed for AIBN decomposition and reaction propagation. |

| Reaction Time | 2-4 hours | Typical duration for completion; should be confirmed by reaction monitoring (TLC). |

| Expected Yield | 85-95% | This efficient reaction typically results in high yields after purification. |

Product Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), to verify the presence of the bromomethyl group and the overall molecular structure.

Application Workflow: Path to the Rosuvastatin Core

The synthesized bromomethyl precursor is primed for the next critical step in Rosuvastatin synthesis: the Wittig reaction. This involves two primary stages: formation of the phosphonium salt and the subsequent olefination reaction with the statin side-chain aldehyde.

Caption: Subsequent conversion of the precursor to the Rosuvastatin core.

This transformation couples the pyrimidine heterocycle with the protected side chain, forming the complete carbon skeleton of Rosuvastatin.[5][7] Subsequent deprotection and salt formation steps yield the final active pharmaceutical ingredient (API).[8]

References

- 1. jsynthchem.com [jsynthchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Biosynthesis and biotechnological production of statins by filamentous fungi and application of these cholesterol-lowering drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction [scirp.org]

- 5. Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis process method of rosuvastatin - Eureka | Patsnap [eureka.patsnap.com]

- 8. wjpmr.com [wjpmr.com]

The Pyrimidine Privileged Scaffold: A Senior Application Scientist's Guide to 5-(Bromomethyl)pyrimidine Hydrobromide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrimidine Core in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Its presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) has made it a privileged scaffold in the design of molecules that can interact with fundamental biological processes.[1][2] Pyrimidine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3] Consequently, the development of versatile building blocks that facilitate the synthesis of novel pyrimidine-containing compounds is of paramount importance to the drug discovery enterprise.

5-(Bromomethyl)pyrimidine hydrobromide has emerged as a key reagent in this endeavor. Its bifunctional nature, combining the biologically significant pyrimidine core with a highly reactive bromomethyl group, makes it an ideal starting material for the synthesis of diverse molecular libraries. The bromomethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of amines, phenols, thiols, and other nucleophiles.[4][5] This allows for the facile introduction of various side chains and pharmacophores at the 5-position of the pyrimidine ring, enabling the systematic exploration of structure-activity relationships (SAR).

This application note provides a comprehensive guide to the use of this compound in medicinal chemistry. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to effectively utilize this versatile reagent in their drug discovery programs. We will delve into its core reactivity, provide detailed experimental procedures for key transformations, and showcase its application in the synthesis of medicinally relevant compound classes.

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound is primarily centered on the nucleophilic substitution at the benzylic-like carbon of the bromomethyl group. The hydrobromide salt form enhances the compound's stability and solubility in polar solvents. In a typical reaction, a base is employed to neutralize the hydrobromide and deprotonate the nucleophile, thereby facilitating the substitution reaction.

The general mechanism for the nucleophilic substitution is depicted below:

Caption: General mechanism of nucleophilic substitution.

The choice of base and solvent is critical for optimizing reaction outcomes. Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), and sodium hydride (NaH), while solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are frequently employed. The selection of appropriate reaction conditions depends on the nucleophilicity of the substrate and the desired reaction kinetics.

Synthetic Applications & Experimental Protocols

The versatility of this compound is best illustrated through its application in the synthesis of various classes of medicinally relevant compounds. Below, we provide detailed protocols for key transformations.

N-Alkylation: Synthesis of Pyrimidine-Containing Amines

The formation of a carbon-nitrogen bond via N-alkylation is a cornerstone of medicinal chemistry, as the resulting secondary and tertiary amines are prevalent in a vast number of bioactive molecules.

Application Example: Synthesis of Kinase Inhibitor Scaffolds

The pyrimidine core is a common feature in many kinase inhibitors, where it often serves as a hinge-binding motif. The introduction of various amine-containing side chains can modulate the inhibitor's potency and selectivity.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP4313150A1 - Pyrimidine biosynthesis inhibitor combination for use in treating viral infections - Google Patents [patents.google.com]

5-(Bromomethyl)pyrimidine Hydrobromide: A Versatile Electrophilic Scaffold for Innovations in Drug Discovery

Introduction: The Strategic Value of the Pyrimidine Core in Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Its prevalence in nature, most notably as a fundamental component of nucleobases in DNA and RNA, has made it a privileged scaffold in the design of molecules that can interact with biological systems.[3] Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The strategic incorporation of a pyrimidine moiety into a drug candidate can significantly influence its pharmacokinetic and pharmacodynamic properties, often enhancing binding affinity to target proteins and improving metabolic stability.

5-(Bromomethyl)pyrimidine hydrobromide emerges as a particularly valuable building block for drug discovery due to its inherent reactivity. The presence of a bromomethyl group at the 5-position provides a highly reactive electrophilic site, primed for nucleophilic substitution reactions.[4] This allows for the facile introduction of a wide variety of functional groups, enabling the rapid generation of diverse chemical libraries for biological screening. The hydrobromide salt form enhances the compound's stability and handling characteristics. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a strategic building block in the synthesis of novel therapeutic agents.

Chemical Properties and Reactivity

This compound is a white to off-white crystalline solid.[4] It is soluble in polar solvents such as water and alcohols.[4] The key to its utility lies in the reactivity of the bromomethyl group. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the benzylic-like carbon, making it highly susceptible to attack by a wide range of nucleophiles.

The primary reaction mechanism is a nucleophilic substitution (SN2) reaction, where a nucleophile displaces the bromide ion.[4] This reaction is typically efficient and allows for the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, which are fundamental linkages in many drug molecules.

Applications in Drug Discovery: A Gateway to Diverse Scaffolds

The versatility of this compound as a building block is demonstrated by its potential to generate a multitude of molecular architectures. By reacting it with various nucleophiles, researchers can readily access a diverse range of pyrimidine-based compounds for structure-activity relationship (SAR) studies.

Synthesis of Amine Derivatives

The reaction with primary and secondary amines is a straightforward method to introduce nitrogen-containing functionalities. These can serve as key pharmacophoric elements, participating in hydrogen bonding interactions with biological targets.

Synthesis of Ether and Thioether Derivatives

Oxygen and sulfur nucleophiles, such as phenols, alcohols, and thiols, can be effectively coupled with this compound to form the corresponding ethers and thioethers. These linkages are prevalent in many approved drugs and can modulate a compound's lipophilicity and metabolic profile.

Case Study: Conceptual Synthesis Route Inspired by Macitentan

Macitentan, an endothelin receptor antagonist, is a notable example of a drug containing a substituted pyrimidine core.[5][6] While the commercial synthesis of Macitentan may utilize different intermediates,[4][7][8][9] we can conceptualize a synthetic route that highlights the utility of a brominated pyrimidine building block. A key step in Macitentan's synthesis involves the coupling of a pyrimidine moiety with a side chain containing a hydroxyl group. This Williamson ether synthesis-like reaction showcases the principle of nucleophilic substitution on a pyrimidine ring.

The following diagram illustrates a generalized workflow for the synthesis of diverse pyrimidine derivatives using this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. growingscience.com [growingscience.com]

- 4. WO2017191565A1 - Process for preparation of macitentan - Google Patents [patents.google.com]